Methyl penta-2,4-dienoate (CAS 1515-75-9), commonly referred to as methyl β-vinylacrylate, is a highly reactive, electron-deficient conjugated diene ester. In industrial and advanced laboratory settings, it serves as a versatile bifunctional building block, functioning both as a polymerizable monomer and a specialized diene for cycloadditions and cross-coupling reactions. Its conjugated structure, terminated by a methyl ester, provides a unique electronic profile that lowers activation barriers in pericyclic reactions and dictates high regiocontrol. For procurement professionals and synthetic chemists, this compound is primarily evaluated for its predictable 1,4-addition bias in radical polymerizations, its capacity for ligand-controlled regiodivergent functionalization, and its superior reactivity as an activated alkene acceptor in complex carbon-carbon bond-forming methodologies [1].
Substituting methyl penta-2,4-dienoate with simpler acrylates, unactivated dienes (like butadiene or piperylene), or closely related homologs (such as methyl isoprenecarboxylate) fundamentally alters reaction pathways and downstream material properties. Simpler mono-alkenes like methyl acrylate cannot participate in [4+2] cycloadditions as dienes, while unactivated dienes lack the electron-withdrawing ester group necessary to lower activation barriers and enforce proximal regioselectivity in hetero-Diels-Alder reactions. Furthermore, homologous dienoates with varied substitution patterns, such as methyl isoprenecarboxylate, exhibit drastically different polymerization kinetics and regioselectivity, often yielding highly mixed 1,4- and 1,2-addition polymer backbones rather than a uniform structure [1]. Consequently, generic substitution compromises microstructural uniformity in polymer manufacturing and leads to poor yields or complex isomeric mixtures in targeted organic syntheses.
In radical polymerization, the substitution pattern of conjugated dienoates heavily dictates the backbone structure. Methyl penta-2,4-dienoate polymerizes to yield a homopolymer with an 85:15 ratio of 1,4-addition to 1,2-addition repeat units. In contrast, structurally related monomers like methyl isoprenecarboxylate (methyl 3-methylpenta-2,4-dienoate) exhibit a much lower regioselectivity, yielding 1,4- and 1,2-additions in a nearly 1.5:1 (ca. 60:40) ratio under similar azobisisobutyronitrile (AIBN) initiation [1].
| Evidence Dimension | 1,4- vs 1,2-addition ratio in polymer backbone |
| Target Compound Data | 85:15 ratio (85% 1,4-addition) |
| Comparator Or Baseline | Methyl isoprenecarboxylate (ca. 60% 1,4-addition) |
| Quantified Difference | 25% higher 1,4-addition regioselectivity |
| Conditions | Radical polymerization initiated by AIBN |
A higher 1,4-addition bias provides greater microstructural uniformity, which is critical for achieving predictable thermomechanical properties in resulting elastomers and thermoplastics.
The electron-deficient nature of methyl penta-2,4-dienoate allows for highly controlled hydrosilylation. When reacted with triphenylsilane using 5 mol% of a mono(phosphine)palladium(0) complex[Pd(η2:η2-diallyl ether)(PMe3)] at 30 °C, methyl penta-2,4-dienoate undergoes hydrosilylation to exclusively form the 1,2-E product in quantitative yield (>99%) with perfect Markovnikov selectivity. By simply switching the ancillary ligand to a poorer electron donor like P(OPh)3, the regioselectivity shifts entirely to the 1,4-Z product, demonstrating a level of programmable regiodivergence not easily achieved with simpler unactivated dienes [1].
| Evidence Dimension | Yield and regioselectivity of hydrosilylation |
| Target Compound Data | >99% yield, exclusive 1,2-E Markovnikov product (with PMe3 ligand) |
| Comparator Or Baseline | Same compound with P(OPh)3 ligand (shifts to 1,4-Z product) |
| Quantified Difference | Complete regiodivergence (1,2-E vs 1,4-Z) based on ligand basicity |
| Conditions | 5 mol% Pd(0) catalyst, HSiPh3, 30 °C |
Enables the programmable, high-yield synthesis of specific functionalized allylsilane building blocks from a single diene precursor.
In the synthesis of α-C-alkylglycosides via Sn-free Ni-catalyzed reductive coupling with glycosyl bromides, the choice of the activated alkene is critical for achieving viable conversions. (E)-Methyl penta-2,4-dienoate successfully couples with aceto-1-bromoglucose to provide the nonconjugated α-glucosyl ester in a 65% yield. Under identical mild conditions (Ni(COD)2, pybox ligand, Zn reductant, room temperature), styrene-derived alkenes such as styrene and 4-methoxystyrene fail to couple efficiently, generating only trace amounts (<5%) of the desired products and predominantly yielding hydrolyzed pyranose byproducts [1].
| Evidence Dimension | Yield of α-C-alkylglycoside |
| Target Compound Data | 65% yield |
| Comparator Or Baseline | Styrene and 4-methoxystyrene (<5% yield) |
| Quantified Difference | >60% absolute yield increase |
| Conditions | Ni(COD)2 catalyst, pybox ligand, Zn reductant, NH4Br, room temperature |
Makes this dienoate an essential acceptor for the scalable, stereoselective synthesis of complex C-linked glycomimetics under mild conditions.
The ester moiety in methyl penta-2,4-dienoate significantly activates the diene system for Hetero-Diels-Alder (HDA) reactions with electrophilic nitroso dienophiles. Computational and experimental studies demonstrate that (E)-methyl penta-2,4-dienoate exhibits a strongly lowered activation barrier compared to unactivated dienes like piperylene (1,3-pentadiene). Furthermore, while piperylene shows poor regiodiscrimination, methyl penta-2,4-dienoate dictates a total proximal regioselectivity and endo selectivity due to the strong electron-withdrawing effect of the ester group directing the charge transfer [1].
| Evidence Dimension | Regioselectivity and activation barrier in HDA with nitroso compounds |
| Target Compound Data | Total proximal regioselectivity and lowered activation barrier |
| Comparator Or Baseline | Piperylene (unactivated diene, mixed adducts) |
| Quantified Difference | Emergence of complete proximal regiocontrol vs mixed adducts |
| Conditions | HDA reaction with nitroso dienophiles |
Ensures high isomeric purity when constructing complex six-membered aza-heterocycles, reducing the need for costly downstream chromatographic separations.
Due to its strong 85% bias toward 1,4-addition during radical polymerization, methyl penta-2,4-dienoate is the preferred monomer for developing advanced thermoplastics and elastomers where microstructural uniformity is required to ensure predictable thermal and mechanical properties [1].
The compound's capacity for complete regiodivergence (1,2-E vs 1,4-Z) during Pd-catalyzed hydrosilylation makes it an ideal precursor for synthesizing specific allylsilane building blocks, which are subsequently used in complex cross-coupling workflows [2].
Its high reactivity as an activated alkene acceptor in Sn-free Ni-catalyzed reductive couplings allows for the efficient, room-temperature synthesis of α-C-alkylglycosides, outperforming styrene-derived alternatives that fail under identical mild conditions[3].
In pharmaceutical intermediate synthesis, the electron-withdrawing ester group of methyl penta-2,4-dienoate lowers the activation barrier and enforces total proximal regioselectivity in hetero-Diels-Alder reactions with nitroso dienophiles, eliminating the need to separate complex isomeric mixtures[4].
Flammable;Irritant